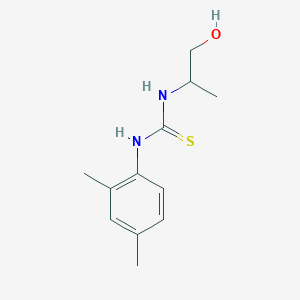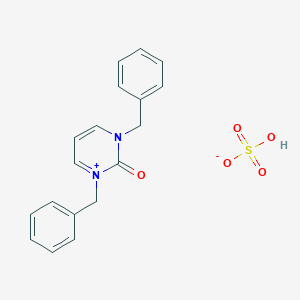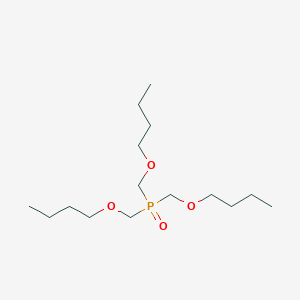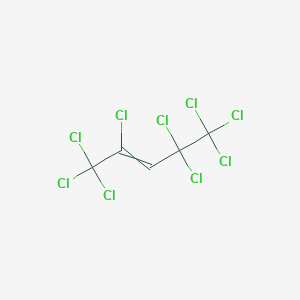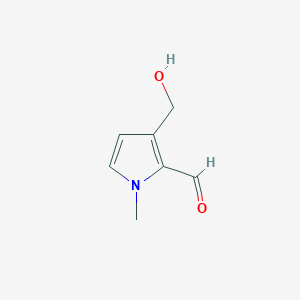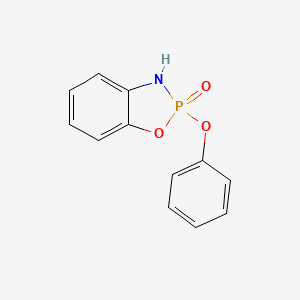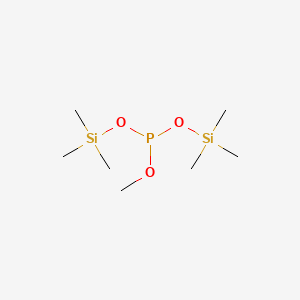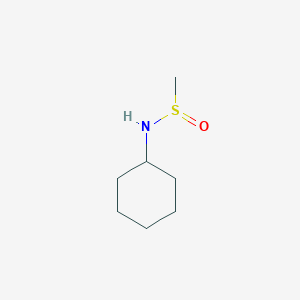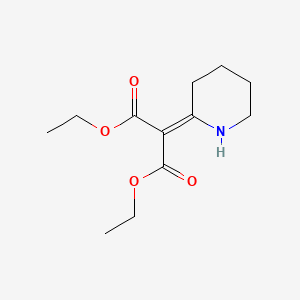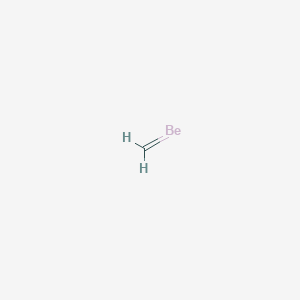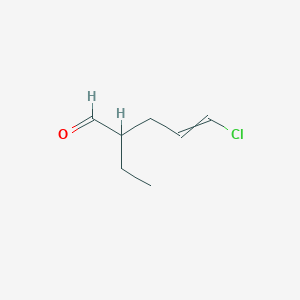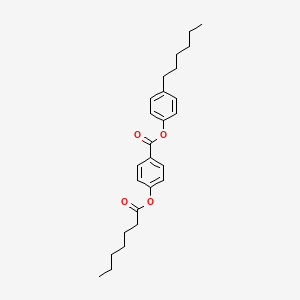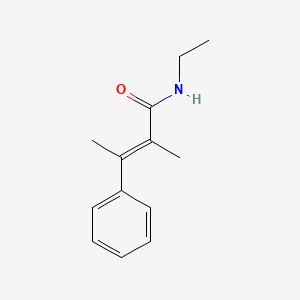![molecular formula C17H17NO3 B14643486 Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by its benzyl group attached to a carbamate moiety, which is further connected to a chiral center bearing a methyl and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+Amine→Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps required for the synthesis of the benzyl group.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrogenation: The benzyl group can be removed via catalytic hydrogenation using Pd-C.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H₂
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrogenation: Benzyl alcohol and the corresponding amine
Hydrolysis: Benzyl alcohol and the corresponding amine
Substitution: Depending on the nucleophile, various substituted carbamates
Applications De Recherche Scientifique
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug design as a prodrug that releases active amines.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate involves the formation of a stable carbamate linkage that can be selectively cleaved under specific conditions. The molecular targets include enzymes with active amine groups, where the carbamate acts as a reversible inhibitor by forming a covalent bond with the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is unique due to its chiral center and the presence of both a benzyl and a phenyl group. This structural complexity allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry. In contrast, simpler carbamates like methyl and ethyl carbamate lack this level of specificity and are used in more general applications.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
benzyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(16(19)15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,20) |
Clé InChI |
IBQLNUCDRMSSBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



